Spectroscopic Data of 2-Bromo-5-chlorophenylacetonitrile: A Technical Guide
Spectroscopic Data of 2-Bromo-5-chlorophenylacetonitrile: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-Bromo-5-chlorophenylacetonitrile possesses a unique substitution pattern on the phenyl ring, which significantly influences its spectroscopic properties. The presence of two different halogen atoms (bromine and chlorine) and a cyanomethyl group provides distinct signatures in various spectroscopic techniques. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation.
Figure 1. Structure of 2-Bromo-5-chlorophenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-5-chlorophenylacetonitrile are discussed below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic compounds and data from structurally similar molecules like 2-bromo-5-chlorotoluene.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The aromatic region will be particularly informative due to the disubstitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~ 7.4 | d | J ≈ 8.5 |
| H-4 | ~ 7.2 | dd | J ≈ 8.5, 2.0 |
| H-6 | ~ 7.6 | d | J ≈ 2.0 |
| -CH₂CN | ~ 3.8 | s | - |
Rationale for Assignments:
The three aromatic protons will appear as a complex splitting pattern. The proton at the 6-position (H-6) is ortho to the bromine atom and meta to the chlorine atom and is expected to be the most deshielded, appearing as a doublet with a small meta-coupling constant. The proton at the 3-position (H-3) is ortho to the chlorine atom and will appear as a doublet due to coupling with H-4. The proton at the 4-position (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6. The methylene protons of the cyanomethyl group are not adjacent to any protons and will therefore appear as a singlet. The predicted chemical shifts are based on established substituent effects in disubstituted benzene rings.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~ 135 |
| C-2 | ~ 120 |
| C-3 | ~ 132 |
| C-4 | ~ 130 |
| C-5 | ~ 134 |
| C-6 | ~ 131 |
| -CH₂CN | ~ 25 |
| -CN | ~ 117 |
Rationale for Assignments:
The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, chlorine, and cyanomethyl substituents. The carbons directly attached to the halogens (C-2 and C-5) will be significantly shifted. The quaternary carbon (C-1) will also have a distinct chemical shift. The nitrile carbon (-CN) will appear in the characteristic region for this functional group, typically around 115-125 ppm.[4] The methylene carbon will be found in the aliphatic region. These predictions are supported by data from related substituted phenylacetonitriles.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of 2-Bromo-5-chlorophenylacetonitrile is expected to show several characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) stretch | 2260 - 2240 | Sharp, Medium to Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| C-Br stretch | 600 - 500 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Rationale for Assignments:
The most prominent and diagnostic peak in the IR spectrum will be the sharp absorption band for the nitrile group (C≡N) stretch.[5][6] The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the compound.[7] The carbon-halogen stretching vibrations for C-Br and C-Cl bonds will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this purpose.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 229/231/233 | [M]⁺ (Molecular ion) |
| 150/152 | [M - Br]⁺ |
| 194/196 | [M - Cl]⁺ |
| 115 | [M - Br - Cl]⁺ |
| 90 | [C₇H₄]⁺ |
Rationale for Fragmentation:
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This will result in a complex cluster of peaks for the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen radicals.[9] The loss of a bromine radical followed by a chlorine radical, or vice versa, will lead to significant fragment ions. The base peak is likely to be the tropylium-like ion resulting from the loss of the halogens and the nitrile group. The fragmentation of benzyl cyanide typically shows a prominent molecular ion and a significant peak at m/z 90, corresponding to the loss of a cyanide radical.[10]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-chlorophenylacetonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Figure 2. General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectroscopic data for 2-Bromo-5-chlorophenylacetonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and scientifically grounded understanding of its spectral characteristics has been established. This information is invaluable for researchers working with this compound, enabling confident structural verification and quality assessment. It is important to reiterate that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.
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